5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is a chemical compound characterized by its unique structure and properties. Its empirical formula is , and it has a molecular weight of approximately 226.23 g/mol. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science.
5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol falls under the classification of organic compounds, specifically within the categories of amines and phenolic compounds. Its structure includes both an amino group and a benzoxazole moiety, which contribute to its reactivity and biological activity.
The synthesis of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol typically involves multi-step organic reactions. Common methods include:
Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are crucial for optimizing yield and purity but are not explicitly detailed in the available literature.
The molecular structure of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol can be represented using various structural formulas:
Nc1ccc(c(O)c1)-c2nc3ccccc3o2
KUANTGJTSYDEOS-UHFFFAOYSA-N
This notation indicates the presence of an amino group attached to a phenolic ring, which is further substituted with a benzoxazole moiety.
The compound's molecular weight is approximately 226.23 g/mol, with a density that can vary depending on the form (solid or solution). Its melting point and boiling point are not commonly reported in standard references.
5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol can participate in various chemical reactions due to its functional groups:
Technical details regarding specific reaction mechanisms and conditions would require further empirical studies or literature references.
The mechanism of action for 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol is primarily relevant in biological contexts where it may act as a ligand or a precursor for biologically active compounds. The interactions often involve:
Data on specific biological pathways involving this compound remain limited but suggest potential applications in pharmacology.
The physical properties of 5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol include:
Chemical properties include:
Relevant data on these properties can be sourced from material safety data sheets provided by suppliers like Sigma-Aldrich .
5-Amino-2-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenol has several potential applications in scientific research:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: